5-Trifluoromethylthioribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

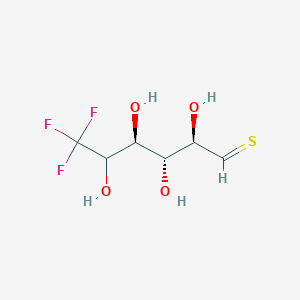

5-Trifluoromethylthioribose, also known as this compound, is a useful research compound. Its molecular formula is C6H9F3O4S and its molecular weight is 234.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Thioglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Agents:

5-TFMR has shown potential as a building block for antiviral nucleosides. The trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for developing antiviral therapies. For instance, studies have demonstrated that modifications at the 5-position of ribonucleosides can improve their efficacy against viral infections by enhancing their interaction with viral polymerases.

Case Study:

Research on 5-TFMR derivatives has indicated increased potency against RNA viruses compared to their non-fluorinated counterparts. In vitro assays revealed that certain 5-TFMR analogs exhibit higher inhibition rates of viral replication, suggesting that the trifluoromethyl group plays a crucial role in enhancing antiviral activity .

RNA Research

NMR Spectroscopy:

The incorporation of trifluoromethyl groups into RNA molecules significantly enhances NMR spectroscopy sensitivity. 5-TFMR can be used to label RNA for structural studies, allowing researchers to probe RNA folding and dynamics more effectively.

Data Table: NMR Properties of 5-TFMR-Modified RNA

| Modification | Tm Change (°C) | NMR Sensitivity Enhancement |

|---|---|---|

| 5-TFMR | -6.5 | High |

| 2′-OCF3 | -20 | Moderate |

This table illustrates the thermodynamic destabilization caused by the modification, which is essential for understanding RNA behavior under physiological conditions .

Enzyme Inhibition Studies

Targeting MEP Pathway:

5-TFMR analogs have been explored as inhibitors of enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in bacteria and plants. The introduction of trifluoromethyl groups has been shown to alter enzyme activity, providing insights into enzyme mechanisms and potential antibacterial strategies.

Case Study:

A study evaluated the inhibitory effects of 2-C-trifluoromethyl-D-erythritol phosphate (tF-MEP) on E. coli IspD and IspG enzymes. The results indicated that while tF-MEP exhibited some inhibition (approximately 10% reduction in activity), further modifications could enhance its inhibitory potential .

Biochemical Probes

Labeling and Detection:

5-TFMR serves as a versatile biochemical probe due to its unique spectral properties. It can be employed in various labeling strategies for detecting biomolecules in complex biological systems.

Applications:

Propiedades

Número CAS |

125699-00-5 |

|---|---|

Fórmula molecular |

C6H9F3O4S |

Peso molecular |

234.2 g/mol |

Nombre IUPAC |

(2R,3R,4S)-6,6,6-trifluoro-2,3,4,5-tetrahydroxyhexanethial |

InChI |

InChI=1S/C6H9F3O4S/c7-6(8,9)5(13)4(12)3(11)2(10)1-14/h1-5,10-13H/t2-,3-,4-,5?/m0/s1 |

Clave InChI |

HVTYWWCSHGVWID-OWMBCFKOSA-N |

SMILES |

C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |

SMILES isomérico |

C(=S)[C@@H]([C@@H]([C@@H](C(C(F)(F)F)O)O)O)O |

SMILES canónico |

C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |

Sinónimos |

5-trifluoromethylthioribose TFMTR |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.